(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid, also known as Br-PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PTP belongs to the class of pyrrolidine-2-carboxylic acid derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, this compound can increase the phosphorylation of proteins, which can affect their activity and function. In cancer cells, the inhibition of PTPs by this compound can lead to the activation of pro-apoptotic signaling pathways and the inhibition of cell survival pathways. In diabetes, the inhibition of PTPs can improve insulin signaling and glucose uptake in cells. In inflammation, the inhibition of PTPs can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In diabetes, this compound can improve glucose tolerance and insulin sensitivity. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways. These effects are thought to be due to the inhibition of PTPs by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its specificity for PTPs. Unlike other compounds that can inhibit multiple enzymes, this compound has been shown to selectively inhibit PTPs. This specificity can reduce the risk of off-target effects and improve the accuracy of experimental results.
One limitation of using this compound in lab experiments is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to prepare stock solutions and dilutions. This limitation can be overcome by using organic solvents or prodrugs that can improve the solubility of this compound.
Zukünftige Richtungen
There are several future directions for the research on (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans. This information can help to optimize the dosing and administration of this compound in clinical trials. Additionally, the development of new analogs and derivatives of this compound can improve its potency and selectivity for PTPs. Finally, the use of this compound in combination with other drugs or therapies can enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of 5-bromothiophene-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cancer cell growth and survival. By inhibiting PTPs, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth.
In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. This effect is thought to be due to the inhibition of PTPs, which can interfere with insulin signaling pathways.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-8-4-6(5-16-8)9(13)12-3-1-2-7(12)10(14)15/h4-5,7H,1-3H2,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSDEZSHLFPNZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.